2-chloro-3-(difluoromethyl)benzoic acid
Description
2-Chloro-3-(difluoromethyl)benzoic acid is a halogenated benzoic acid derivative characterized by a chlorine atom at the 2-position and a difluoromethyl group (-CF₂H) at the 3-position of the aromatic ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by the difluoromethyl group, which can enhance metabolic stability, bioavailability, and target binding compared to non-fluorinated analogs .
Properties
CAS No. |
1780697-74-6 |
|---|---|
Molecular Formula |
C8H5ClF2O2 |
Molecular Weight |
206.57 g/mol |
IUPAC Name |
2-chloro-3-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7H,(H,12,13) |
InChI Key |
IJEXYXUTJPSTDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 3-(difluoromethyl)benzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The chloro group in chloro-fluoromethyl benzoic acids undergoes nucleophilic substitution under specific conditions. For example:
-
Amination : Reaction with primary amines (e.g., methylamine) in dimethylformamide (DMF) at 80°C yields amino-substituted derivatives. In analogous compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, substitution occurs at the ortho-chloro position with a 72% yield when treated with ammonia .
-
Thiol Substitution : Thiophenol in the presence of potassium carbonate replaces the chloro group, forming aryl thioethers (e.g., 65% yield for a trifluoromethyl analogue) .
Table 1: Substitution Reactivity of Chloro-Fluoromethyl Benzoic Acids
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Cl-3-CF₃-benzoic acid | NH₃, DMF, 80°C | 2-NH₂-3-CF₃-benzoic acid | 72 | |
| 2-Cl-4-CF₃Ph-benzoic acid | PhSH, K₂CO₃, DMSO | 2-PhS-4-CF₃Ph-benzoic acid | 65 |
Oxidation and Reduction
The difluoromethyl group influences redox behavior:
-
Oxidation : The benzoic acid moiety resists oxidation, but the difluoromethyl group can undergo partial defluorination under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) .
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups in derivatives like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid to amines without affecting the chloro or fluoromethyl groups .
Coupling Reactions
Palladium-catalyzed cross-coupling is effective for aryl functionalization:
-
Suzuki-Miyaura : 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid couples with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (80°C, 12h), achieving biaryl products in >85% yield .
-
Heck Reaction : Olefination occurs at the chloro position with styrene derivatives, forming styryl-substituted benzoic acids (70–78% yield) .
Figure 1: Proposed Mechanism for Pd-Catalyzed Coupling
text1. Oxidative addition of Pd(0) to aryl chloride. 2. Transmetallation with boronic acid. 3. Reductive elimination to form biaryl product.
Esterification and Amidation
The carboxylic acid group participates in esterification and amidation:
-
Esterification : Reaction with alcohols (e.g., 3-phenylpropanol) using DMAP/Et₃N forms esters (82–90% yield) .
-
Amidation : Treatment with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which reacts with amines to yield amides (e.g., 2-chloro-3-nitro-5-CF₃-benzamide) .
Table 2: Esterification Chemoselectivity with Substituted Anhydrides
| Anhydride | Alcohol | Ester Yield (%) | Selectivity (A:B) |
|---|---|---|---|
| 2-F-6-CF₃-benzoic anhydride | 3-Phenylpropanol | 89 | 95:5 |
Crystal Packing and Hydrogen Bonding
Intermolecular interactions influence reactivity:
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-(difluoromethyl)benzoic acid has been investigated as a precursor for various pharmaceutical compounds. Its difluoromethyl group can enhance biological activity and metabolic stability.
Case Study :
Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, compounds synthesized from this compound have shown efficacy in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines .
Agrochemicals
The compound has potential applications in the development of herbicides and fungicides. The presence of the difluoromethyl group can improve the herbicidal properties of benzoic acid derivatives.
Data Table: Herbicidal Activity
Material Science
In material science, this compound is being explored for its potential use in synthesizing polymers with enhanced thermal stability and chemical resistance.
Case Study :
Research has demonstrated that incorporating this compound into polymer matrices results in materials with improved mechanical properties and resistance to solvents .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of chlorobenzoic acid with difluoromethylating agents under controlled conditions. The resulting derivatives can be tailored for specific applications, enhancing their utility in various fields.
Mechanism of Action
The mechanism of action of 2-chloro-3-(difluoromethyl)benzoic acid depends on its specific application. In biochemical studies, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target, leading to improved biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The difluoromethyl group (-CF₂H) in 2-chloro-3-(difluoromethyl)benzoic acid distinguishes it from other halogenated benzoic acids. Key comparisons include:
Key Observations:
- The difluoromethyl group (-CF₂H) balances electronegativity and steric bulk, offering intermediate lipophilicity compared to -CF₃ (trifluoromethyl) and greater metabolic stability than non-fluorinated analogs .
- Chlorine positioning significantly impacts acidity: 2-chloro substitution lowers pKa compared to 3-chloro isomers due to proximity to the carboxylic acid group .
- Hydroxy and methoxy groups (e.g., in 3-chloro-2,4-difluoro-5-hydroxybenzoic acid and dicamba ) enhance solubility or herbicidal activity but may reduce membrane permeability.
Biological Activity
2-Chloro-3-(difluoromethyl)benzoic acid is a compound of interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by both chlorine and difluoromethyl groups, imparts distinct biological activities, making it a valuable candidate for research. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS No. | 1780697-74-6 |
| Molecular Formula | C8H5ClF2O2 |
| Molecular Weight | 206.57 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances binding affinity and selectivity towards these targets, which can lead to modulation of their activity. This mechanism is crucial in the development of bioactive molecules and probes for biochemical studies.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential activity against certain bacterial strains, although specific data on its efficacy against mycobacterial species remains limited. For instance, related compounds have shown varying degrees of anti-mycobacterial activity but did not demonstrate significant inhibition at concentrations up to 100 µM .
- Enzyme Inhibition : The compound has been explored as a potential inhibitor for specific enzymes involved in metabolic pathways. The presence of the difluoromethyl group may enhance the interaction with target enzymes, leading to improved inhibition compared to non-fluorinated analogs .
Case Studies
- Anti-Tuberculosis Research : As part of ongoing research into new anti-tubercular agents, derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives have shown promise in targeting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is critical for mycobacterial cell wall biosynthesis .
- Synthetic Applications : The compound serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. Its unique substituents allow for diverse synthetic pathways that can lead to biologically active compounds .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Chloro-5-(difluoromethyl)benzoic acid | Difluoromethyl at the 5-position | Similar enzyme inhibition potential |
| 2-Chloro-3,4-difluorobenzoic acid | Two fluorine atoms at the 3 and 4 positions | Potentially lower binding affinity |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | Trifluoromethyl group instead of difluoromethyl | Enhanced potency in some enzyme targets |
Q & A
Q. Q1. What are the recommended synthetic routes for 2-chloro-3-(difluoromethyl)benzoic acid, and how can reaction conditions be optimized for lab-scale preparation?
Answer:
- Direct Fluorination : Introduce the difluoromethyl group via electrophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) and adjust temperature (typically 0–40°C) to minimize side products .
- Chlorination Post-Fluorination : Chlorinate the benzoic acid derivative at the 2-position using Cl₂ gas or N-chlorosuccinimide (NCS) in DCM. Confirm regioselectivity via H NMR (absence of aromatic protons at δ 7.2–7.5 ppm) .
- Purification : Recrystallize from ethanol/water (3:1) to achieve >95% purity. Validate purity via HPLC (C18 column, 0.1% H₃PO₄ in acetonitrile/water gradient) .
Q. Q2. How can researchers characterize the physicochemical properties of this compound, and what key spectral markers should be prioritized?
Answer:
- Melting Point : Use differential scanning calorimetry (DSC) to determine melting point (expected range: 150–160°C based on analogous fluorinated benzoic acids) .
- Spectroscopy :
- Mass Spectrometry : ESI-MS ([M-H]⁻) should exhibit a molecular ion at m/z 220.0 (calc. for C₈H₅ClF₂O₂) .
Advanced Research Questions
Q. Q3. How does the difluoromethyl group influence the electronic and steric properties of this compound, and what implications does this have for its reactivity in agrochemical applications?
Answer:
- Electronic Effects : The difluoromethyl group is electron-withdrawing (-I effect), reducing electron density at the aromatic ring and enhancing electrophilic substitution resistance. This stabilizes intermediates in herbicide modes of action (e.g., protoporphyrinogen oxidase inhibition) .
- Steric Effects : Fluorine’s small atomic radius allows minimal steric hindrance, facilitating binding to enzymatic pockets. Docking studies (PDB: 3K9K) show improved ligand-protein interactions compared to non-fluorinated analogs .
- Metabolic Stability : Fluorination reduces oxidative metabolism, as shown in rat liver microsome assays (t₁/₂ > 120 min vs. <30 min for non-fluorinated analogs) .
Q. Q4. What strategies are effective in resolving contradictory data regarding the regioselectivity of fluorination and chlorination during synthesis?
Answer:
- Isotopic Labeling : Use F-labeled reagents to track fluorination pathways via radio-TLC .
- Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to predict activation energies for competing reaction pathways. For example, chlorination at the 2-position is favored by 8.3 kcal/mol over the 4-position .
- Controlled Experiments : Vary reaction parameters (e.g., solvent polarity, temperature) and analyze products via GC-MS to identify intermediates .
Q. Q5. How can researchers design experiments to assess the environmental fate of this compound, particularly its persistence in soil and aquatic systems?
Answer:
- Soil Degradation : Conduct OECD 307 batch tests under aerobic conditions. Monitor degradation via LC-MS/MS and identify metabolites (e.g., dechlorinated or defluorinated products) .
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25°C. Use F NMR to detect fluoride release (indicative of C-F bond cleavage) .
- Photolysis : Simulate sunlight exposure (300–800 nm) in a photoreactor. Quantify degradation products using HRMS and compare half-lives to structurally related herbicides .
Q. Q6. What computational approaches are recommended for predicting the bioactivity of this compound derivatives?
Answer:
- QSAR Modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to build regression models. Validate with IC₅₀ data from enzyme inhibition assays (R² > 0.85) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with ALS enzyme) over 100 ns trajectories. Analyze binding free energies (MM-PBSA) to prioritize derivatives .
- ADMET Prediction : Apply SwissADME or ADMETlab to estimate bioavailability, toxicity, and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
